N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-16(19-14-1-2-15(19)10-21-9-14)18-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-15H,1-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWRWZFQBBHFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Moiety: This can be achieved through the hydrogenation of dicyclopentadiene followed by functionalization to introduce the necessary substituents.
Construction of the Bicyclic Framework: This involves cyclization reactions, often using catalysts to ensure the correct stereochemistry.
Coupling Reactions: The adamantane and bicyclic components are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Formula
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One particular derivative showed significant anti-proliferative activity with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating its potential for further development as a cancer therapeutic agent .
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial properties. A study reported the synthesis of several adamantane derivatives that exhibited potent antibacterial activity against various pathogens. The mechanisms underlying this activity are believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, some derivatives have shown promising anti-inflammatory effects. Research indicated that certain adamantane-based compounds were effective in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A comprehensive evaluation was conducted on a series of N-substituted compounds derived from adamantane, focusing on their effects on apoptosis in HepG2 cells. The study revealed that one specific compound induced apoptosis via caspase-dependent pathways, providing insights into the molecular mechanisms by which these compounds exert their anticancer effects .
Case Study 2: Antimicrobial Screening
Another significant study involved the screening of adamantane derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Summary of Findings
The applications of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide span various therapeutic areas:
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50 of 10.56 ± 1.14 μM against HepG2 cells |
| Antimicrobial | Effective against multiple bacterial strains | Comparable MICs to known antibiotics |
| Anti-inflammatory | Reduces inflammation in animal models | Significant reduction in paw edema |
Mechanism of Action
The mechanism by which N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
3-Oxa-8-azabicyclo[3.2.1]octane Derivatives
- 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 904316-92-3): Shares the same bicyclic core but lacks the adamantyl-carboxamide group. The hydrochloride salt form enhances solubility, making it suitable for ionic interactions in drug formulations .
- N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2309802-57-9): Replaces adamantane with a naphthylmethyl group and introduces a triazole ring at position 3. The triazole may improve binding to cytochrome P450 enzymes or antifungal targets .
Azabicyclo[3.2.1]octane Derivatives with Modified Substituents
- endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride: Features a hydroxyl group at position 3 instead of the oxygen atom in the ring.
- 2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride (CAS: 1235438-78-4): Incorporates a methyl group on the nitrogen and an amino-acetamide side chain. The dihydrochloride salt improves aqueous solubility, favoring peripheral therapeutic applications .
Substituent-Driven Functional Differences
Biological Activity
N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a mu-opioid receptor antagonist and its involvement in various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have been extensively studied for their pharmacological properties. The presence of the adamantane moiety enhances the lipophilicity and receptor binding affinity of the compound, making it a valuable candidate for drug development.
Pharmacological Properties
- Mu-opioid Receptor Antagonism :
- Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) :
Structure-Activity Relationships (SAR)
The biological activity of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane derivatives has been linked to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Adamantane moiety | Increases lipophilicity and receptor affinity |
| 3-Oxa bridge | Enhances binding to opioid receptors |
| Carboxamide group | Critical for maintaining antagonist properties |
Studies have shown that modifications to these structural components can lead to variations in potency and selectivity towards different receptors, highlighting the importance of SAR in drug design .
Case Studies
- Opioid-Induced Bowel Dysfunction :
- Inflammatory Conditions :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and how do reaction conditions impact yield?
- Methodology :
-
Boc Protection : The 3-oxa-8-azabicyclo[3.2.1]octane scaffold can be synthesized via tert-butyl carbamate (Boc) protection strategies to stabilize reactive intermediates. For example, tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives are prepared using radical cyclization (e.g., n-tributyltin hydride/AIBN) with >99% diastereocontrol .
-
Coupling Reactions : Adamantane carboxamide formation typically involves coupling 1-adamantylamine with activated carboxylic acid derivatives (e.g., EDC/HOBt). Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometry improves yields .
-
Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating enantiomers, as stereochemical impurities can reduce biological activity .
- Data Table :
| Synthetic Step | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Radical Cyclization | 75–99% | n-Bu3SnH, AIBN, toluene, 80°C | |
| Boc Deprotection | 85–95% | TFA/DCM, rt, 2h | |
| Adamantane Coupling | 60–80% | EDC, HOBt, DMF, 24h |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : 1H/13C NMR resolves adamantane protons (δ 1.6–2.1 ppm) and bicyclo scaffold signals (e.g., oxa-bridge protons at δ 3.6–4.3 ppm). 2D COSY and NOESY confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C18H27N2O2 at 303.2078) .
- X-ray Crystallography : Used to confirm absolute configuration of the bicyclo scaffold, particularly for enantiopure derivatives .
Advanced Research Questions
Q. How does stereochemistry of the 3-oxa-8-azabicyclo[3.2.1]octane core influence binding to neurotransmitter transporters (e.g., DAT, SERT)?
- Methodology :
- SAR Studies : Rigid bicyclo scaffolds enhance selectivity for monoamine transporters. For example, (R)-enantiomers of similar 8-azabicyclo derivatives show 10-fold higher DAT binding affinity than (S)-enantiomers .
- In Vitro Assays : Competitive inhibition assays using [3H]WIN35428 (DAT) or [3H]citalopram (SERT) in HEK293 cells. IC50 values correlate with substituent bulk and polarity .
- Key Finding :
- Introduction of a 3-oxa bridge reduces off-target activity at NET by 50% compared to non-oxa analogs .
Q. What in vivo models are suitable for evaluating pharmacokinetics of adamantane-carboxamide derivatives, and what bioavailability challenges exist?
- Methodology :
- Rodent Models : Oral administration in Sprague-Dawley rats with plasma sampling via LC-MS/MS. Bioavailability is limited by high logP (>4) and P-glycoprotein efflux .
- Metabolic Stability : Microsomal assays (human/rat liver) identify rapid CYP3A4-mediated oxidation of the adamantane moiety, requiring prodrug strategies .
- Data Table :
| Parameter | Value | Model | Reference |
|---|---|---|---|
| t1/2 (oral) | 2.3 h | Rat | |
| Cmax | 1.2 µM | Rat | |
| F (%) | 22% | Rat |
Q. Can computational modeling predict interactions between this compound and soluble epoxide hydrolase (sEH)?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite models the adamantane group in sEH’s hydrophobic pocket. Binding scores correlate with IC50 values from enzymatic assays .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the carboxamide and Tyr343/Asn472 residues .
- Key Insight :
- Adamantane’s rigidity enhances entropy-driven binding, but steric clashes with Asp333 limit potency in sEH inhibitors .
Contradictions & Recommendations
- Synthetic Diastereocontrol : Radical cyclization ( ) achieves higher stereoselectivity (>99% de) than acid-catalyzed methods (75–78% de) . Recommend optimizing tin-free conditions for scalability.
- Biological Targets : While emphasizes monoamine transporters, and suggest potential for sEH or antiparasitic activity. Cross-screening against diverse targets is advised.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
